N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine
- 3-Amino-4,5-dihydro-1-phenylpyrazole
- 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine
Uniqueness
N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.
Properties
CAS No. |
88973-08-4 |
---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N,N-diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H18N2O/c1-3-15(4-2)13-10-12(14-16-13)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
VCJBNHRDUUIDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.